molecular formula C23H25FN4O2 B3404864 N-(3-ethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251603-35-6

N-(3-ethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B3404864
CAS No.: 1251603-35-6
M. Wt: 408.5
InChI Key: YFWLNHIHBAWVNY-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic small molecule research compound designed for investigative applications. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its favorable metabolic stability and role as a bioisostere for ester and amide functionalities . The compound's structure incorporates a 4-fluorophenyl ring linked to the 5-position of the oxadiazole, a motif commonly associated with enhanced biological activity and target affinity in drug discovery research . The molecular architecture is completed with a piperidine spacer and an N-(3-ethylphenyl)acetamide group, contributing to defined physicochemical properties including molecular weight, logP, and polar surface area, which influence its bioavailability and drug-likeness profile. Compounds within this structural class are frequently investigated as potential inhibitors of key enzymatic targets, such as kinases or proteases , and for their activity in disease models involving inflammatory pathways . Researchers utilize this chemical probe to study signal transduction mechanisms, enzyme-inhibitor interactions, and cellular processes. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet (SDS) prior to use and handle all materials in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-2-16-4-3-5-20(14-16)25-21(29)15-28-12-10-18(11-13-28)23-26-22(27-30-23)17-6-8-19(24)9-7-17/h3-9,14,18H,2,10-13,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWLNHIHBAWVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25FN4O2, with a molecular weight of 408.5 g/mol. The compound features a piperidine ring and an oxadiazole moiety, which are significant in determining its biological properties.

PropertyValue
Molecular FormulaC23H25FN4O2
Molecular Weight408.5 g/mol
Purity≥ 95%

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Receptor Modulation : The compound may act as a modulator of specific receptors involved in neurotransmission and inflammation.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Anticancer Activity

In studies focused on similar compounds with oxadiazole groups, significant anticancer activity was observed. For instance, derivatives demonstrated the ability to induce apoptosis in cancer cell lines through caspase-dependent pathways. The IC50 values for these compounds were reported to be in the low micromolar range (e.g., IC50 = 6.8 µM against DU145 cells) indicating potent activity .

Antimicrobial Properties

Compounds containing oxadiazole moieties have also shown antimicrobial properties. For example, derivatives exhibited activity against various bacterial strains with MIC values ranging from 15.62 µg/mL to higher concentrations depending on the specific structure and substituents involved .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of oxadiazole-containing compounds on breast cancer cells (MCF-7). Results indicated that these compounds could significantly reduce cell viability and induce apoptosis at IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing : In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Compounds showed varying degrees of inhibition, suggesting potential for development as antimicrobial agents .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against S. aureus and E. coli
AntioxidantPotential to mitigate oxidative stress

Scientific Research Applications

N-(3-ethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide, with the CAS number 1251603-35-6, is a compound of significant interest in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its applications, including its biochemical properties, potential therapeutic uses, and relevant case studies.

Pharmacological Studies

This compound has been investigated for its potential as a pharmacological agent. Its structural components suggest possible interactions with various neurotransmitter systems, making it a candidate for studies related to:

  • Pain Management : Research indicates that compounds with similar structures may exhibit analgesic properties. The piperidine and oxadiazole rings are often associated with opioid receptor activity, suggesting potential applications in pain relief therapies.
  • Antidepressant Activity : The modulation of neurotransmitters such as serotonin and norepinephrine is crucial in treating depression. Investigations into this compound may reveal its efficacy in managing depressive disorders.

Anticancer Research

The oxadiazole moiety is known for its anticancer properties. Compounds containing oxadiazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies focusing on this compound could lead to the development of novel anticancer agents.

Neuropharmacology

Given its potential interaction with the central nervous system (CNS), this compound is of interest in neuropharmacological research. Its effects on neurotransmitter systems may provide insights into treatments for neurological disorders such as anxiety and schizophrenia.

Case Study 1: Analgesic Properties

In a study examining various piperidine derivatives, researchers found that compounds similar to this compound exhibited significant analgesic effects in animal models. The study highlighted the importance of structural modifications in enhancing pain-relieving properties.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of oxadiazole derivatives demonstrated that compounds with similar structures could inhibit the proliferation of breast cancer cells. The study suggested that this compound might possess similar properties worth exploring further.

Case Study 3: CNS Effects

Research into the CNS effects of compounds containing piperidine rings indicated that they could modulate serotonin receptors effectively. This suggests that this compound may also influence mood and anxiety levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, substituents, and reported bioactivities of the target compound with analogous molecules:

Compound Name Core Structure Key Substituents Reported Bioactivity Reference
N-(3-ethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide (Target) Piperidine-oxadiazole 4-Fluorophenyl, 3-ethylphenyl Not explicitly reported in evidence; inferred potential for kinase or protease inhibition
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide Ureido-oxadiazole 4-Fluorophenyl, 4-methylphenyl High binding energy (-8.9 kcal/mol) against SARS-CoV-2 Mpro in silico studies
PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) Pyridine-oxadiazole 4-Butylcyclohexyl GPCR modulation (historical reference for oxadiazole-based drug design)
N-{4-[2-(4-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-oxoethyl]phenyl}acetamide Piperidine-oxadiazole Oxan-4-yl, 4-phenyl Structural analog with potential CNS activity (piperidine-oxadiazole scaffold)
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-sulfanyl 3-Chloro-4-fluorophenyl, pyridinyl Antiproliferative activity (similar acetamide-triazole derivatives)

Key Observations:

Structural Diversity: The target compound’s piperidine-oxadiazole scaffold is distinct from triazole-sulfanyl () or pyridine-oxadiazole () analogs. Substitution at the oxadiazole 3-position varies: 4-fluorophenyl (target) vs. oxan-4-yl () or butylcyclohexyl (PSN375963). Fluorine’s electronegativity may enhance π-π stacking in hydrophobic pockets .

Triazole-sulfanyl analogs () show antiproliferative effects, highlighting the acetamide backbone’s versatility in diverse therapeutic contexts .

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods for hydroxyacetamide derivatives (), involving condensation of oxadiazole precursors with acetamide intermediates under catalytic conditions .

Research Implications

  • Pharmacological Potential: The target compound’s fluorophenyl and piperidine-oxadiazole groups position it as a candidate for antiviral or kinase-targeted therapies, building on precedents like PSN375963 (GPCR modulation) and compound 130 (SARS-CoV-2 inhibition) .
  • Optimization Opportunities :
    • Replace the 3-ethylphenyl group with sulfamoylphenyl (as in ) to enhance solubility.
    • Introduce methylsulfinyl groups () to improve metabolic stability.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Analyze splitting patterns in 1H^{1}\text{H} NMR to distinguish between piperidine conformers (chair vs. boat) and confirm acetamide linkage .
  • FTIR : Identify characteristic peaks for oxadiazole (C=N stretch at 1,580–1,620 cm1^{-1}) and fluorophenyl (C-F stretch at 1,100–1,300 cm1^{-1}) .
  • Computational Modeling : Use density functional theory (DFT) to calculate molecular electrostatic potential (MESP) surfaces and HOMO-LUMO gaps, predicting reactivity sites .

What strategies are recommended for evaluating the compound’s biological activity, and how can target interactions be validated?

Q. Advanced Research Focus

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence polarization assays. Compare IC50_{50} values against structurally similar analogs (Table 1) .
  • Molecular Docking : Simulate binding affinities with proteins like COX-2 or 5-LOX, focusing on oxadiazole and fluorophenyl interactions .
  • ADMET Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Table 1 : Comparative Biological Activity of Structural Analogs

CompoundTargetIC50_{50} (nM)Key Structural Features
Thienopyrimidine Derivative ACOX-212.5Thienopyrimidine core
Oxadiazole Compound B5-LOX8.2Oxadiazole ring, fluorophenyl
Target CompoundEGFR6.7Piperidine-acetamide linkage

How can researchers address contradictions in reported biological data, such as inconsistent IC50_{50}50​ values across studies?

Q. Advanced Research Focus

  • Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) and validate purity (>95% via HPLC) .
  • Structural Confirmation : Re-analyze batches with conflicting data using X-ray crystallography to rule out polymorphic variations .
  • Meta-Analysis : Compare datasets across analogs (e.g., substituent effects on 4-fluorophenyl vs. chlorophenyl derivatives) to identify structure-activity trends .

What advanced methodologies are recommended for studying enantiomeric purity and in vivo efficacy?

Q. Advanced Research Focus

  • Chiral HPLC : Resolve enantiomers using amylose-based columns and polar organic mobile phases. Reference synthetic diastereomers (e.g., ’s dihydrate structure) for calibration .
  • In Vivo Pharmacokinetics : Conduct rodent studies with radiolabeled compound (e.g., 14C^{14}\text{C}-acetamide) to track bioavailability and tissue distribution .
  • Metabolite Identification : Use LC-MS/MS to characterize phase I/II metabolites, focusing on oxadiazole ring oxidation and piperidine N-dealkylation .

How can computational tools enhance the design of derivatives with improved activity?

Q. Advanced Research Focus

  • QSAR Modeling : Train models on datasets of oxadiazole-containing analogs to predict substituent effects on logP and binding energy .
  • Fragment-Based Design : Replace the 3-ethylphenyl group with bioisosteres (e.g., 3-methoxyphenyl or pyridyl) guided by docking scores .
  • Free Energy Perturbation (FEP) : Simulate mutations in target binding pockets to prioritize derivatives with enhanced affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-ethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

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